2,3-Dichloroanthracen-9(10H)-one
Description
2,3-Dichloroanthracen-9(10H)-one is a halogenated anthracenone derivative characterized by two chlorine atoms at the 2- and 3-positions of the anthracene backbone and a ketone group at position 7. Anthracenones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their conjugated aromatic systems and reactive ketone groups .
Properties
IUPAC Name |
2,3-dichloro-10H-anthracen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O/c15-12-6-9-5-8-3-1-2-4-10(8)14(17)11(9)7-13(12)16/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCASZPXYGQLVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroanthracen-9(10H)-one typically involves the chlorination of anthracene followed by oxidation. One common method is the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3-dichloroanthracene is then oxidized using an oxidizing agent like potassium dichromate in sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and oxidation reactions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2,3-dichloroanthracen-9-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2,3-Dichloroanthracen-9-ol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloroanthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,3-Dichloroanthracen-9(10H)-one involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
1,5-Dichloro-9(10H)-anthracenone (CAS: 50259-92-2)
- Molecular Formula : C₁₄H₈Cl₂O
- Molecular Weight : 263.117 g/mol
- Key Features : Chlorine atoms at positions 1 and 5 create distinct electronic effects compared to the 2,3-dichloro isomer. The meta-substitution pattern reduces steric hindrance but may lower electrophilic reactivity compared to ortho-substituted analogs .
10,10-Dimethyl-9(10H)-anthracenone (CAS: 5447-86-9)
- Molecular Formula : C₁₆H₁₄O
- Molecular Weight : 222.28 g/mol
- Key Features: Methyl groups at position 10 stabilize the keto-enol tautomer, enhancing solubility in nonpolar solvents. This substitution eliminates aromatic conjugation at position 10, reducing π-system delocalization .
1,8-Dihydroxy-9(10H)-anthracenone (CAS: 1143-38-0)
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| 2,3-Dichloroanthracen-9(10H)-one* | ~200–250 (est.) | Low in water; soluble in DCM, THF | 3.8–4.2 |
| 1,5-Dichloro-9(10H)-anthracenone | 265–268 | Soluble in DMF, acetone | 4.1 |
| 10,10-Dimethyl-9(10H)-anthracenone | 180–185 | Soluble in toluene, ether | 3.5 |
| 1,8-Dihydroxy-9(10H)-anthracenone | >300 | Partially soluble in ethanol, DMSO | 1.9 |
*Estimated based on analogs. Chlorine atoms in 2,3-dichloro likely increase melting point and lipophilicity compared to dimethyl or hydroxyl derivatives .
Biological Activity
2,3-Dichloroanthracen-9(10H)-one is an anthracene derivative with notable biological activity. This compound has attracted interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a core anthracene structure with two chlorine substituents at the 2 and 3 positions and a keto group at the 9 position. This substitution pattern significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can disrupt microbial cell membranes and inhibit essential enzymatic processes. The specific mechanisms for this compound are still under investigation, but it is hypothesized that the chlorine atoms enhance its interaction with microbial targets, leading to increased efficacy against certain pathogens .
Cytotoxicity
Cytotoxicity assays have demonstrated that this compound has potential as an anticancer agent. In vitro studies reported varying degrees of cytotoxic effects on cancer cell lines, suggesting that the compound may induce apoptosis through oxidative stress mechanisms or by disrupting cellular signaling pathways. The structure-activity relationship (SAR) of this compound indicates that both the anthracene core and the halogen substituents play crucial roles in its biological effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several anthracene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
- Cytotoxicity Assessment : In another study focusing on cancer therapeutics, this compound was tested against various human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxic effects. Mechanistic studies suggested that it may trigger apoptosis via mitochondrial pathways .
The biological activity of this compound is believed to stem from its ability to interact with cellular components:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into cell membranes, leading to destabilization and cell death.
- Reactive Oxygen Species (ROS) Generation : The presence of chlorine atoms may facilitate the generation of ROS, contributing to oxidative stress within cells .
Comparative Analysis
The biological activity of this compound can be compared with other anthracene derivatives:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Micromolar range | Enzyme inhibition, membrane disruption |
| 1,8-Dichloroanthracene | Moderate | Higher IC50 | ROS generation |
| Anthracene | Low | Non-cytotoxic | Minimal interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
